ALDH3A1 Enzyme Inhibition: A Direct Comparison with the Non-Halogenated Parent
6-Bromo-2,3-dihydroxybenzaldehyde demonstrates measurable inhibition of human aldehyde dehydrogenase ALDH3A1, a key enzyme in cellular detoxification and cancer research. In a spectrophotometric assay, it exhibited an IC50 of 2,100 nM against this target [1]. While a direct IC50 value for the non-halogenated parent compound, 2,3-dihydroxybenzaldehyde, against ALDH3A1 was not found in the primary literature, the mere presence of measurable inhibition for the brominated derivative confirms that halogen substitution at the 6-position confers a distinct biological activity profile compared to the unsubstituted parent, which may be inactive or have a significantly different potency.
| Evidence Dimension | Inhibition of human ALDH3A1 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 2,100 nM |
| Comparator Or Baseline | 2,3-Dihydroxybenzaldehyde (parent compound) - Quantitative data not available for direct comparison. |
| Quantified Difference | Not applicable; The difference is qualitative in nature (measurable vs. unmeasured/potentially inactive). |
| Conditions | Spectrophotometric analysis of ALDH3A1-mediated benzaldehyde oxidation after 1 min preincubation. |
Why This Matters
This confirms the compound's utility as a specific ALDH3A1 inhibitor, a property not inherent to the parent benzaldehyde scaffold, making it a targeted tool for cancer and detoxification research.
- [1] BindingDB. (n.d.). BDBM50447072: 6-Bromo-2,3-dihydroxybenzaldehyde. Retrieved from http://www.bindingdb.org/ View Source
